6-Methoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline
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Description
6-Methoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline is a useful research compound. Its molecular formula is C22H25N3O3S and its molecular weight is 411.52. The purity is usually 95%.
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Scientific Research Applications
Fluorescence Applications
One interesting application of compounds related to "6-Methoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline" is in the field of fluorescence. For instance, the synthesis and preliminary spectroscopic study of Zinquin-related fluorophores, including methoxy isomers of a similar compound, have shown that these compounds can form fluorescent complexes with Zn(II). This property is utilized in biochemical assays to detect zinc ions, highlighting their potential as specific fluorophores for Zn(II) (Kimber et al., 2003).
Antitubercular Activity
Compounds bearing structural similarity to "this compound" have been synthesized and evaluated for their antitubercular activity. A study detailed the synthesis of new quinolin-4-yl-1,2,3-triazoles carrying amides, sulphonamides, and amidopiperazines, finding several compounds active against Mycobacterium tuberculosis H37Rv strain. This suggests their potential as lead molecules for developing antitubercular agents (Thomas et al., 2011).
Src Kinase Inhibition
Another significant application is the inhibition of Src kinase activity, where derivatives of 3-quinolinecarbonitriles, closely related to the compound , have demonstrated potent inhibitory effects. For example, SKS-927, a 7-ethynyl-3-quinolinecarbonitrile derivative, was identified as a potent Src kinase inhibitor. This activity is crucial for developing new therapeutic agents for diseases driven by aberrant Src kinase activity (Boschelli et al., 2007).
Antimicrobial and Antifungal Efficacy
Quinoline-based compounds, including those structurally similar to "this compound," have been synthesized and evaluated for their antimicrobial efficacy. Studies report on the preparation of quinoline derivatives and their antibacterial and antifungal activities, suggesting some compounds show high efficacy in these areas (Iosr Journals, Vora, & Vora, 2012).
Properties
IUPAC Name |
6-methoxy-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-16-4-7-18(8-5-16)29(26,27)21-15-23-20-9-6-17(28-3)14-19(20)22(21)25-12-10-24(2)11-13-25/h4-9,14-15H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLBDDCZXNDYLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.